N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride
Description
N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride is a sulfonamide derivative featuring a piperidin-2-ylmethyl substituent. The compound combines a sulfonamide group (-SO₂NH₂) with a piperidine ring, a structural motif common in bioactive molecules targeting enzymes or receptors. Sulfonamides are historically significant as antimicrobial agents, and modifications like the piperidine moiety may enhance solubility, bioavailability, or target specificity .
Properties
IUPAC Name |
2-[(sulfamoylamino)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S.ClH/c7-12(10,11)9-5-6-3-1-2-4-8-6;/h6,8-9H,1-5H2,(H2,7,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAVEFPTJIHBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNS(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride typically involves the reaction of piperidine with a suitable sulfonamide precursor under controlled conditions. One common method involves the reaction of piperidine with chloromethylsulfonamide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Piperidin-2-yl)methyl]aminosulfonamide hydrochloride is a chemical compound with the molecular formula C6H16ClN3O2S . It contains a piperidine ring, which is a six-membered heterocyclic amine . While comprehensive data tables and case studies specifically focusing on the applications of this compound are not available within the provided search results, the information below describes potential applications based on the components and related compounds.
General Applications Based on Piperidine Structure
- Pharmaceutical Building Block Piperidine and its derivatives are common structures found in pharmaceuticals and fine chemicals .
- Drug Synthesis Piperidine is used in the synthesis of various medications, including:
Potential Applications Based on Research
- PKB Inhibitors Piperidine derivatives have been explored for their potential as inhibitors of protein kinase B (PKB), an enzyme involved in cell signaling .
*Modulating PKB Activity Some piperidine-containing compounds have demonstrated the ability to modulate biomarkers of signaling through PKB in vivo and inhibit the growth of human tumor xenografts in mice . - Enzyme Inhibition Piperine, an alkaloid containing a piperidine ring, can inhibit drug-metabolizing enzymes .
- Antimicrobial Activity Piperine has demonstrated inhibitory activity against certain viruses and bacteria .
Possible Research Directions
- Hepcidin Antagonists Research into novel hepcidin antagonists may involve compounds similar in structure to this compound .
- IDO1 Inhibition Azole-based compounds with piperidine structures have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immunity and neuronal function .
- Organic buffer this compound may be used as an organic buffer for biology and biochemistry applications .
Mechanism of Action
The mechanism of action of N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphonic Acid Derivatives (5c, 5d, 5e)
- Structure : These compounds (e.g., 5c: (Piperidin-2-yl(thiophene-3-carboxamido)methyl)phosphonic acid hydrochloride) replace the sulfonamide group with a phosphonic acid (-PO₃H₂) and incorporate thiophene or tetrahydrobenzo[b]thiophene rings.
- Properties : Phosphonic acids exhibit strong metal-chelating properties, making them potent inhibitors of metallo-β-lactamases (e.g., NDM-1). Their synthesis via "General Procedure B" yields solids with confirmed structures via NMR and HRESIMS .
- Comparison : Unlike the sulfonamide target compound, these derivatives prioritize metal-binding activity over sulfonamide-related mechanisms (e.g., dihydropteroate synthase inhibition).
N-[(2-Methoxyphenyl)methyl]aminosulfonamide (CAS 1098609-11-0)
{2-[1-(Methylsulfonyl)piperidin-2-yl]ethyl}amine Hydrochloride
- Structure : Contains a methylsulfonyl (-SO₂CH₃) group on the piperidine ring and an ethylamine chain.
- Properties : Molecular formula C₁₀H₂₂ClN₂O₂S (264.82 g/mol). Slightly water-soluble but soluble in organic solvents, indicating moderate bioavailability.
- Comparison : The methylsulfonyl group may confer metabolic stability, while the ethylamine chain could enhance receptor binding compared to the sulfonamide group .
Enzyme Inhibition
- Phosphonic Acid Derivatives (5c–5e) : Demonstrated activity against metallo-β-lactamases (IC₅₀ values in µM range), critical for combating antibiotic-resistant bacteria .
- Target Compound : Sulfonamide derivatives typically inhibit bacterial folate synthesis or carbonic anhydrases. The piperidine moiety may enhance selectivity for neurological targets (e.g., serotonin receptors) .
Solubility and Pharmacokinetics
| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|
| N-[(piperidin-2-yl)methyl]aminosulfonamide HCl | ~235.7 | Moderate (predicted) | Sulfonamide, piperidine |
| 5c (Phosphonic acid derivative) | ~400 (estimated) | Low (phosphonic acid moiety) | Phosphonic acid, thiophene |
| N-[(2-Methoxyphenyl)methyl]aminosulfonamide | 242.26 | Low (lipophilic aromatic group) | Sulfonamide, methoxyphenyl |
| {2-[1-(Methylsulfonyl)piperidin-2-yl]ethyl}amine HCl | 264.82 | Slightly soluble in water | Methylsulfonyl, ethylamine |
Biological Activity
N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and related research findings.
Chemical Structure and Properties
This compound contains a piperidine ring, which is known for its role in various bioactive compounds. The sulfonamide group is significant for its interactions with biological targets, particularly enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is recognized for its ability to inhibit carbonic anhydrases, which play a crucial role in physiological processes such as acid-base balance and fluid secretion. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and edema .
- Antimicrobial Activity : Compounds with sulfonamide structures are often evaluated for their antimicrobial properties. The mechanism typically involves interference with bacterial folate synthesis, a pathway crucial for DNA synthesis .
- Anti-inflammatory Effects : Some studies suggest that piperidine derivatives may exhibit anti-inflammatory properties by modulating inflammatory pathways, although specific data on this compound's anti-inflammatory effects are still under investigation .
Case Studies and Experimental Data
- In Vitro Studies : Research has demonstrated that derivatives of piperidine, including this compound, exhibit varying degrees of inhibitory activity against different enzymes. For instance, studies have shown that modifications to the piperidine structure can enhance enzyme inhibition potency significantly .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicate promising bioavailability and therapeutic efficacy in treating conditions linked to enzyme dysregulation .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis has been conducted on related compounds, revealing that specific substitutions on the piperidine ring can enhance biological activity. For example, the introduction of various functional groups has been shown to improve selectivity and potency against targeted enzymes .
Table 1: Biological Activities of Related Piperidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
